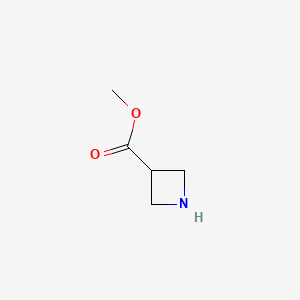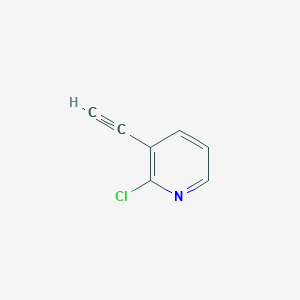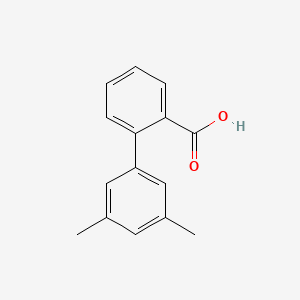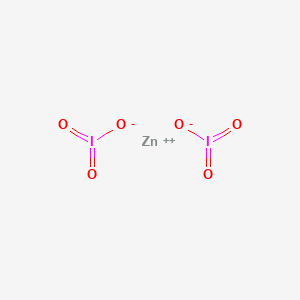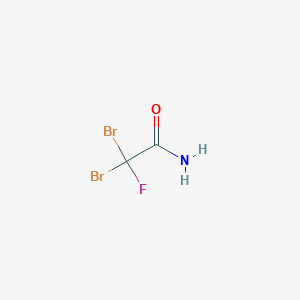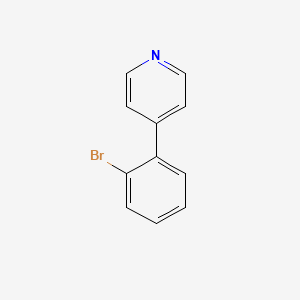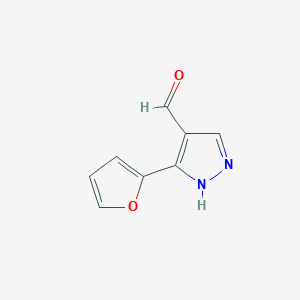
3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a furan ring fused to a pyrazole ring with an aldehyde functional group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
Similar compounds have been studied for their potential effects on various cellular targets
Mode of Action
It’s known that furan derivatives can interact with various cellular components, potentially leading to changes in cell function . The specific interactions of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde with its targets remain to be elucidated.
Biochemical Pathways
Furan derivatives are known to influence various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
Result of Action
Similar compounds have shown potential cytotoxic effects against certain cancer cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. One common method includes the cyclization of furfural hydrazone, which is formed by the condensation of furfural with hydrazine hydrate. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(2-Furyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2-Furyl)-1H-pyrazole-4-methanol.
Substitution: 3-(2-Bromo-furyl)-1H-pyrazole-4-carbaldehyde or 3-(2-Nitro-furyl)-1H-pyrazole-4-carbaldehyde.
科学研究应用
3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and dyes.
相似化合物的比较
Similar Compounds
3-(2-Furyl)acrylic acid: Another furan derivative with applications in sustainable chemical synthesis.
5-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A structural isomer with similar reactivity but different biological activity.
2-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A positional isomer with distinct chemical properties.
Uniqueness
3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the furan and pyrazole rings, which imparts distinct reactivity and biological activity compared to its isomers and other furan derivatives. This makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals.
属性
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWLQMYOBOOAFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605440 |
Source


|
| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61619-81-6 |
Source


|
| Record name | 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper mentions "chitosan Schiff bases". What is the relevance of 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde in this context?
A1: While the specific synthesis procedure for the chitosan Schiff bases isn't detailed in the abstract, it's highly likely that 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde acts as a key building block. Schiff bases are formed by the reaction of an aldehyde with a primary amine. Chitosan, a natural polymer derived from chitin, possesses primary amine groups. Therefore, 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde, being an aldehyde, can react with these amine groups on chitosan to form a Schiff base []. This modification with a furan-pyrazole moiety could introduce new properties to the chitosan, potentially enhancing its biological activity or facilitating the complexation with silver nanoparticles (AgNPs) as described in the paper's title.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)
amine](/img/structure/B1357731.png)
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
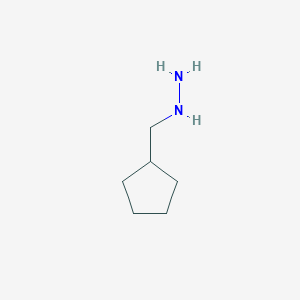
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
